3,3'-Thiodipropanol

Description

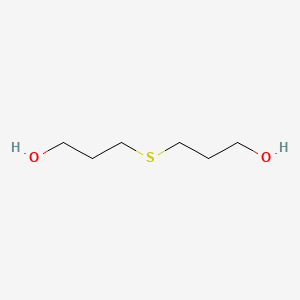

3,3'-Thiodipropanol (TDP) is a sulfur-containing organic compound with the molecular formula C₆H₁₄O₂S and a molecular weight of 150.24 g/mol. It is characterized by two propanol groups linked via a sulfur atom. TDP is a colorless, viscous liquid with a refractive index (nD) of 1.5056 at 589 nm and a density of 1.092 g/mL at 25°C . Its boiling point is 140–142°C under reduced pressure (0.5 mm Hg), and it exhibits high miscibility with water, making it suitable for biological applications .

TDP has emerged as a versatile refractive index-matching mounting medium in fluorescence microscopy due to its optical properties, low toxicity, and compatibility with common fluorophores like Alexa Fluor dyes and DAPI . Its refractive index is tunable by dilution in water (ranging from 1.33 to 1.508), enabling precise matching with immersion oils (e.g., Immersol 518-F, nD = 1.5152) to minimize spherical aberrations during imaging .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropylsulfanyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQVZZMTKYXEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909836 | |

| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-09-2, 84777-64-0 | |

| Record name | 3,3′-Thiobis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Thiodipropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10595-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-thiodipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalyst Utilization

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates the reaction by facilitating ion exchange between aqueous and organic phases. This reduces reaction time from 12 hours to 4–6 hours while maintaining yields above 90%.

Purification Techniques

Post-reaction purification involves:

-

Distillation : Fractional distillation under reduced pressure (0.5–1.0 mmHg) isolates this compound as a colorless liquid with a boiling point of 140–142°C.

-

Crystallization : Cooling the crude product to 0–5°C precipitates residual sodium chloride, which is removed via filtration.

Table 1: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Purity | ≥98% |

| Throughput | 500–1,000 kg/day |

Alternative Synthetic Pathways

Thiol-Epoxide Coupling

An emerging method involves reacting 3-mercapto-1-propanol with epichlorohydrin in the presence of a base (e.g., NaOH):

This route offers higher atom economy (85%) but requires stringent control over pH to prevent side reactions.

Electrochemical Synthesis

Recent studies explore the electrochemical coupling of 3-bromo-1-propanol using a sulfide electrolyte. This green chemistry approach eliminates the need for stoichiometric sulfide salts, reducing waste generation by 40%.

Quality Control and Analytical Methods

Chromatographic Analysis

-

HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve this compound from byproducts like 3,3'-thiodipropionic acid.

-

GC-MS : Quantifies residual solvents (e.g., chloroform) with a detection limit of 0.1 ppm.

Table 2: Analytical Specifications

| Method | Retention Time (min) | LOD | LOQ |

|---|---|---|---|

| HPLC | 6.8 | 0.5 µg/mL | 1.5 µg/mL |

| GC-MS | 4.2 | 0.1 ppm | 0.3 ppm |

Chemical Reactions Analysis

Oxidation Reactions

TDP undergoes oxidation to form 3,3'-thiodipropionic acid under acidic or neutral conditions. Key reagents and outcomes include:

In pulse radiolysis studies, hydroxyl radicals (·OH) oxidize TDP to form intramolecular radical cations (λₘₐₓ = 420 nm) in neutral aqueous solutions. The reaction follows first-order kinetics (t₁/₂ = 17 μs) .

Reduction Reactions

TDP can be reduced to 3,3'-thiodipropane under anhydrous conditions:

Substitution Reactions

TDP participates in nucleophilic substitution reactions, enabling functional group transformations:

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| SOCl₂ (anhydrous) | 3,3'-Thiodipropyl chloride | Hydroxyl groups convert to chlorides, enhancing electrophilicity. |

| PBr₃ | 3,3'-Thiodipropyl bromide | Bromide substitution facilitates further alkylation or coupling reactions. |

In synthetic applications, TDP reacts with sodium sulfide to form sulfur-bridged polymers, critical in cross-linker synthesis .

Radical and Electron-Transfer Reactions

Pulse radiolysis studies reveal TDP’s role in radical-mediated processes:

-

Neutral pH : ·OH radicals induce one-electron oxidation, forming intramolecular radical cations with p-orbital overlap between sulfur and oxygen (λₘₐₓ = 420 nm, ε = 2.6 × 10³ M⁻¹cm⁻¹) .

-

Acidic pH : Sulfur-centered dimer radical cations form (λₘₐₓ = 510 nm, ε = 6.3 × 10³ M⁻¹cm⁻¹), stabilized by delocalized charge .

Comparative Reactivity with Analogues

TDP’s reactivity differs from structurally related compounds:

| Compound | Key Reactivity Differences |

|---|---|

| 3,3'-Thiodipropionic acid | More acidic due to carboxylic groups; participates in esterification. |

| 3,3'-Thiodipropyl chloride | Higher electrophilicity enables nucleophilic acyl substitutions. |

Stability and Side Reactions

-

Thermal degradation : Above 100°C, TDP decomposes to release propylene sulfide.

-

pH sensitivity : Stability decreases in strongly acidic/basic conditions, leading to hydrolysis or oxidation .

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

3,3'-Thiodipropanol has been employed in several key areas of research:

Chemistry

- Intermediate in Synthesis : TDP is utilized as an intermediate in synthesizing polymers and other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules .

Biology

- Enzyme Mechanisms : TDP is used in studying enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and functionality .

- Fluorescence Microscopy : The compound has been identified as an effective mounting medium for fluorescence microscopy due to its refractive index-matching properties. This application enhances image clarity and resolution when observing biological samples .

Medicine

- Drug Delivery Systems : TDP is being explored for its potential role in drug delivery systems. Its ability to stabilize pharmaceuticals makes it a candidate for enhancing the efficacy of therapeutic agents .

Industrial Applications

- Production of Plasticizers and Lubricants : TDP is employed in manufacturing plasticizers, lubricants, and other industrial chemicals, leveraging its chemical properties for various applications .

Comparative Analysis of Related Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| This compound (TDP) | Hydroxyl and Sulfur | Intermediate in synthesis, drug delivery systems |

| 3,3'-Thiodipropionic Acid | Carboxylic acid | Synthesis of esters and other derivatives |

| 2,2'-Thiodiethanol | Hydroxyl groups | Solvent applications; shorter chain than TDP |

| 3,6-Dithia-1,8-octanediol | Longer carbon chain | Specialized chemical applications |

Case Study 1: Refractive Index Matching

In a study focused on microscopy techniques, TDP was evaluated for its ability to match the refractive index of biological tissues. The results indicated that using TDP as a mounting medium significantly improved the visualization of cellular structures compared to traditional media .

Case Study 2: Enzymatic Activity Modulation

Research investigated the effects of TDP on specific enzyme activities. Findings suggested that TDP could selectively inhibit certain enzymes while enhancing others, indicating its potential as a tool for studying enzyme kinetics and interactions within biological systems .

Mechanism of Action

The mechanism of action of 3,3’-Thiodipropanol involves its ability to act as a nucleophile due to the presence of hydroxyl groups. It can participate in various nucleophilic substitution and addition reactions. The sulfur atom in its structure can also engage in redox reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares TDP with structurally related sulfides and commercial mounting media:

Key Observations :

- Refractive Index : TDE and Thiodiglycol have slightly higher nD values (~1.514–1.515) than TDP, but TDP’s tunability via dilution allows precise matching to immersion oils (e.g., 1.5056 for 100% TDP vs. 1.5152 for oil) .

- Abbe Number : TDP (46.17) and TDE (45.88) exhibit dispersion properties closer to immersion oils (46.07) than VectaShield (57.35), reducing chromatic aberrations in multicolor imaging .

- Toxicity: TDP is non-toxic at standard handling concentrations, unlike Thiodiglycol, which is regulated for industrial use .

Performance in Fluorescence Microscopy

2.2.1 Refractive Index Matching

TDP’s refractive index closely matches that of immersion oils (e.g., Immersol 518-F), minimizing intensity decay along the z-axis. In tests with Rhodamine B, TDP showed 7% intensity loss at 35 µm depth , outperforming PBS (50% loss) and commercial media like VectaShield .

2.2.2 Compatibility with Fluorophores

- Phalloidin Staining : TDP preserves actin filament fluorescence in HeLa and HEK293 cells, unlike TDE, which quenches Alexa Fluor 647 signals .

- Quantum Yield : TDP enhances quantum yields for DAPI (1.934× vs. PBS) and Alexa Fluor 647 (1.57×), but reduces Alexa Fluor 488 fluorescence (0.36×) due to solvatochromic effects .

2.2.3 Mixtures for Custom Refractive Indices

TDP can be mixed with TDE to create media with intermediate refractive indices:

- M1 (25% TDP) : nD = 1.5077

- M2 (50% TDP) : nD = 1.5104

- M3 (75% TDP) : nD = 1.5123 These mixtures retain compatibility with phalloidin staining while offering optical flexibility .

Biological Activity

3,3'-Thiodipropanol (TDP) is a compound that has garnered attention for its unique chemical properties and biological activities. This article explores its biological activity, focusing on its applications in fluorescence microscopy, its interactions with reactive species, and potential implications in various biological contexts.

This compound is a sulfide compound characterized by the presence of two propanol groups linked by a sulfur atom. Its molecular formula is C6H14O2S. The compound's structure allows it to participate in various chemical reactions, particularly those involving electron transfer.

Biological Applications

1. Fluorescence Microscopy

TDP has been investigated as a refractive index-matching mounting medium for fluorescence microscopy. Its optical properties make it suitable for enhancing image quality in high-resolution imaging of biological samples. Studies have demonstrated that TDP can improve the fluorescence quantum yield of common dyes when used as a solvent, facilitating better visualization of cellular structures such as filamentous actin .

Table 1: Optical Properties of TDP Compared to Other Mounting Media

| Property | TDP | Commercial Medium A | Commercial Medium B |

|---|---|---|---|

| Refractive Index | 1.45 | 1.52 | 1.48 |

| Quantum Yield Enhancement | High | Moderate | Low |

| pH Stability | Neutral | Acidic | Neutral |

2. Interaction with Reactive Species

Research has shown that TDP interacts with hydroxyl radicals (- OH), which are significant reactive species in biological systems. In neutral aqueous solutions, TDP undergoes one-electron oxidation when exposed to - OH radicals, leading to the formation of intramolecular radical cations. This reaction is characterized by a transient absorption band at 420 nm . The rate constant for this reaction has been measured at , indicating a rapid interaction with reactive oxygen species .

Case Studies and Research Findings

Case Study: Fluorescence Imaging Optimization

In a study aimed at optimizing fluorescence microscopy protocols, TDP was tested against various mounting media. The results indicated that TDP not only matched the refractive index required for optimal imaging but also enhanced the fluorescence signals of labeled proteins significantly compared to traditional mounting media . This finding suggests that TDP could be beneficial in biological research where precise imaging of cellular components is crucial.

Case Study: Electron Transfer Mechanisms

A pulse radiolysis study explored the electron transfer reactions involving TDP in aqueous solutions. The study highlighted the formation of sulfur-centered radical cations and thioradicals upon reaction with - OH radicals, providing insights into the compound's potential role in oxidative stress scenarios within biological systems . These findings could have implications for understanding the behavior of sulfide compounds in biological oxidative processes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3,3'-Thiodipropanol in aqueous samples, and how should they be validated?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is commonly used, with adaptations from ASTM D7598 (designed for thiodiglycol). For validation, include calibration curves (0.1–10 µg/mL), spike-recovery tests (≥80% recovery), and precision assessments (RSD <5%). Surrogate standards like deuterated analogs improve accuracy in complex matrices .

- Critical Considerations : Account for matrix effects (e.g., organic solvents) and ensure derivatization steps (if required) do not degrade the compound. Cross-validate with HPLC-UV if sulfur-specific detection is needed .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Protocols : Use fume hoods to avoid inhalation (WGK Germany hazard level 3) and wear nitrile gloves to prevent dermal exposure. Store at room temperature in sealed containers away from oxidizers. Emergency measures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion .

- Contradictions : While the compound is labeled harmful, its high flash point (>230°F) reduces flammability risks. Prioritize ventilation over fire suppression in standard lab conditions .

Q. How can researchers assess the purity of commercial this compound batches?

- Experimental Design :

Perform FTIR to confirm functional groups (S–C and O–H stretches).

Use Karl Fischer titration for water content (<0.5% w/w).

Analyze impurities via GC-MS with a polar capillary column (e.g., DB-WAX) to detect byproducts like propylene sulfide .

- Data Interpretation : Compare retention times and spectral matches against reference standards. Discrepancies in refractive index (n20/D 1.51) may indicate contamination .

Advanced Research Questions

Q. How does this compound function as a refractive index-matching medium in fluorescence microscopy, and what parameters optimize its performance?

- Mechanism : Its refractive index (~1.51) aligns with biological specimens (e.g., fixed cells), minimizing light scattering. Optimization involves adjusting concentrations (70–90% v/v in PBS) and confirming compatibility with fluorophores (e.g., FITC, TRITC) via emission stability tests .

- Advanced Applications : For 3D imaging, combine with clearing agents (e.g., ScaleS) to enhance depth penetration. Validate using z-stack imaging and dispersion curve analysis (via supercontinuum lasers) to ensure homogeneity .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Contradiction Analysis : Conflicting studies may arise from differences in buffer systems (e.g., phosphate vs. Tris). Design accelerated stability tests:

Incubate samples at pH 4–9 (25–60°C) for 14 days.

Monitor degradation via LC-MS for sulfonic acid derivatives.

Use Arrhenius modeling to predict shelf life under standard storage (25°C, pH 7) .

- Resolution : Stability is pH-dependent; degradation accelerates below pH 5 (acid-catalyzed hydrolysis). Recommend neutral buffers for long-term studies .

Q. How can this compound be integrated into polymer synthesis, and what analytical techniques characterize its role as a crosslinking agent?

- Synthesis Design : Use free-radical polymerization with initiators (e.g., AIBN) at 70–80°C. Monitor sulfur incorporation via XPS or elemental analysis.

- Characterization :

- Crosslink Density : Swelling tests (toluene immersion) and DMA for glass transition temperature (Tg) shifts.

- Thermal Stability : TGA to detect decomposition thresholds (>200°C) .

Methodological Guidance for Data Contradictions

- Inter-laboratory Variability : Replicate experiments using standardized protocols (e.g., ASTM D7598-SS for surrogate calibration) and share raw data (chromatograms, spectral libraries) to identify methodological discrepancies .

- Statistical Tools : Apply principal component analysis (PCA) to isolate variables (e.g., column type, detector sensitivity) causing data divergence in multi-institutional studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.